4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide
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Overview
Description
4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.
Substitution Reactions: The methoxy group can be introduced via nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-phenylbenzamide: Lacks the quinoline ring, which may result in different biological activity.
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological effects.
Uniqueness
The presence of both the methoxy group and the quinoline ring in 4-methoxy-n-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-n-phenylbenzamide may confer unique properties, such as enhanced binding affinity to certain biological targets or increased stability under specific conditions.
Properties
CAS No. |
5699-18-3 |
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Molecular Formula |
C24H24N2O2 |
Molecular Weight |
372.5g/mol |
IUPAC Name |
4-methoxy-N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-17-16-23(21-10-6-7-11-22(21)25-17)26(19-8-4-3-5-9-19)24(27)18-12-14-20(28-2)15-13-18/h3-15,17,23,25H,16H2,1-2H3 |
InChI Key |
MFBDWJPPFCAIQR-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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